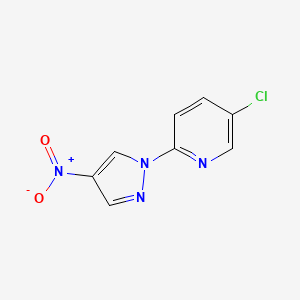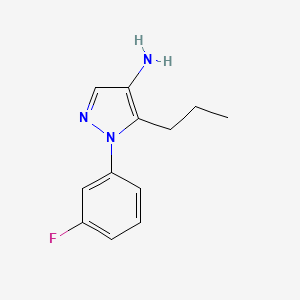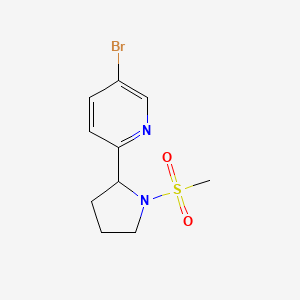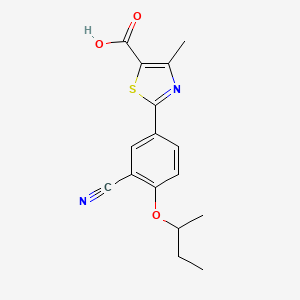
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the starting materials and the specific conditions required for each reaction .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiazole ring, carboxylic acid group, cyanophenyl group, and sec-butoxy group would all contribute to its overall structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the carboxylic acid group could participate in acid-base reactions, the cyanophenyl group could undergo reactions typical of aromatic compounds, and the ether group could be cleaved under acidic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its melting and boiling points, solubility in various solvents, and reactivity with other chemicals .科学的研究の応用
Chemical and Environmental Studies
- Sorption Studies and Environmental Impact : Research on compounds like 2,4-Dichlorophenoxyacetic acid (2,4-D) and its sorption to soil and organic matter underscores the environmental relevance of such chemicals. These studies are crucial for understanding how similar compounds interact with the environment, which can inform remediation strategies and environmental risk assessments (Werner, Garratt, & Pigott, 2012).
Medicinal and Biological Applications
Biological Activities and Potential Therapeutic Applications : Compounds with carboxylic acid and thiazole groups have been explored for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This includes the study of biomass-derived levulinic acid and its applications in drug synthesis, highlighting the potential of such compounds in developing new therapeutic agents (Zhang et al., 2021).
Synthetic Methodologies for Drug Development : The development of synthetic methodologies for compounds like benzimidazoles, quinoxalines, and benzo(1,5)diazepines from o-phenylenediamines, which may share synthetic or functional similarities with the target compound, is crucial in medicinal chemistry for the creation of new drugs and biological probes (Ibrahim, 2011).
Advanced Materials and Chemical Engineering
- Biocatalyst Inhibition and Industrial Applications : Understanding the inhibition of biocatalysts by carboxylic acids can aid in the engineering of robust microbial strains for industrial bioprocesses, including the fermentation production of carboxylic acids and their derivatives. This has significant implications for the production of bio-based plastics and chemicals (Jarboe, Royce, & Liu, 2013).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if it’s a solid, it could pose a dust explosion hazard. If it’s a liquid, it could be flammable. Its toxicity would depend on factors such as its mechanism of action and the dose .
将来の方向性
特性
IUPAC Name |
2-(4-butan-2-yloxy-3-cyanophenyl)-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3S/c1-4-9(2)21-13-6-5-11(7-12(13)8-17)15-18-10(3)14(22-15)16(19)20/h5-7,9H,4H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNODDVYKUBOBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=C(C=C(C=C1)C2=NC(=C(S2)C(=O)O)C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Sec-butoxy)-3-cyanophenyl)-4-methylthiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



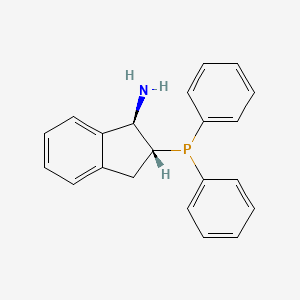
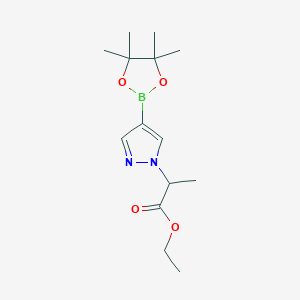
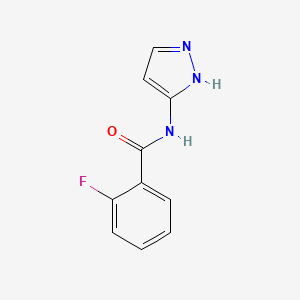
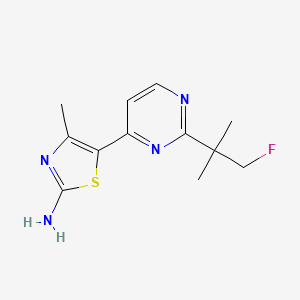
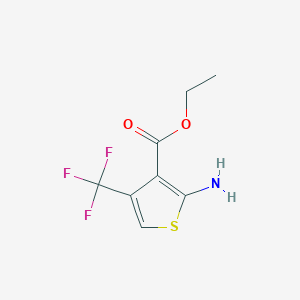
![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1444487.png)
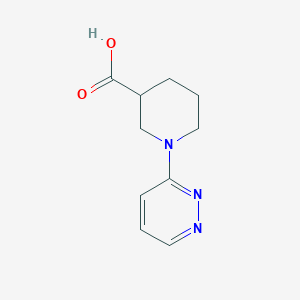
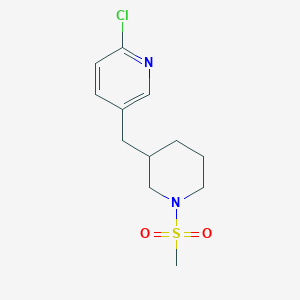
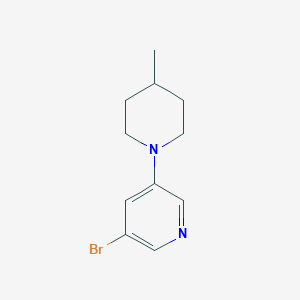
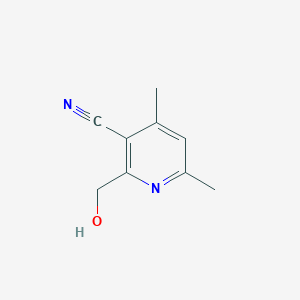
![3-bromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1444493.png)
